![molecular formula C18H22N2O2 B2934687 N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2411279-83-7](/img/structure/B2934687.png)
N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide, also known as CPMEP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and molecular biology. CPMEP is a selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological conditions, such as pain, anxiety, depression, addiction, and neurodegenerative disorders.
Wirkmechanismus
N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide acts as a selective, non-competitive antagonist of the mGluR5, which is a G protein-coupled receptor that modulates various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, the phospholipase C (PLC) pathway, and the extracellular signal-regulated kinase (ERK) pathway. By inhibiting the mGluR5 signaling, N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide reduces the glutamate-mediated excitatory neurotransmission, which is implicated in various physiological and pathological conditions.
Biochemical and physiological effects:
N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has been shown to produce various biochemical and physiological effects, depending on the target tissue and the experimental conditions. Some of the major effects of N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide include:
1. Inhibition of mGluR5-mediated cAMP production: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide reduces the cAMP levels in various brain regions, such as the striatum, the hippocampus, and the prefrontal cortex, which are involved in various cognitive and emotional functions.
2. Inhibition of mGluR5-mediated PLC activation: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide reduces the PLC activity in various brain regions, which is implicated in various intracellular signaling pathways, such as the protein kinase C (PKC) pathway and the inositol triphosphate (IP3) pathway.
3. Inhibition of mGluR5-mediated ERK activation: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide reduces the ERK activity in various brain regions, which is implicated in various cellular processes, such as cell proliferation, differentiation, and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has several advantages and limitations for lab experiments, depending on the experimental design and the research question. Some of the major advantages and limitations of N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide include:
Advantages:
1. Selective and potent: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide is a highly selective and potent antagonist of the mGluR5, which allows for precise and specific modulation of the receptor function.
2. Reversible and dose-dependent: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide is a reversible and dose-dependent antagonist of the mGluR5, which allows for fine-tuning of the receptor function and minimizes the risk of non-specific effects.
3. Versatile and adaptable: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide can be applied in various experimental models, such as in vitro cell cultures, ex vivo brain slices, and in vivo animal models, which allows for a wide range of research applications.
Limitations:
1. Off-target effects: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide may have off-target effects on other receptors or signaling pathways, which may confound the interpretation of the experimental results.
2. Species differences: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide may have different effects in different species, which may limit the translatability of the experimental findings to humans.
3. Lack of clinical data: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has not been extensively studied in clinical trials, which may limit its potential therapeutic applications in humans.
Zukünftige Richtungen
N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has several potential future directions for research, depending on the research question and the scientific field. Some of the major future directions of N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide include:
1. Development of novel therapeutics: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide may serve as a lead compound for the development of novel therapeutics for various diseases, such as pain, anxiety, addiction, and neurodegeneration.
2. Investigation of mGluR5 signaling: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide may be used to investigate the mGluR5 signaling pathway and its role in various physiological and pathological conditions.
3. Development of new research tools: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide may be used to develop new research tools, such as fluorescent probes or biosensors, for the visualization and quantification of mGluR5 function in real-time.
4. Exploration of novel targets: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide may be used to explore novel targets or pathways that are regulated by the mGluR5 or that interact with N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide directly.
Conclusion:
In conclusion, N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide, or N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and molecular biology. N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide is a selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological conditions. N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has been extensively studied in various preclinical and clinical models to investigate its potential therapeutic effects and underlying mechanisms of action. N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has several advantages and limitations for lab experiments, and it has several potential future directions for research. Overall, N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide represents a promising research tool and a potential therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide involves several steps, including the reaction of 4-(2-oxopyrrolidin-1-yl)benzaldehyde with cyclopropylmethylamine, followed by the condensation of the resulting intermediate with prop-2-enoyl chloride. The final product is obtained after purification and characterization by various spectroscopic and analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has been extensively studied in various preclinical and clinical models to investigate its potential therapeutic effects and underlying mechanisms of action. Some of the major research areas where N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has been applied include:
1. Pain management: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has been shown to alleviate various types of pain, such as inflammatory, neuropathic, and chronic pain, by modulating the mGluR5 signaling pathway.
2. Anxiety and depression: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has been found to reduce anxiety- and depression-like behaviors in animal models of these disorders, suggesting its potential use as a novel antidepressant or anxiolytic agent.
3. Addiction: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has been shown to attenuate drug-seeking behavior and relapse in animal models of addiction, such as cocaine, alcohol, and nicotine addiction, by inhibiting the mGluR5-mediated dopamine release in the mesolimbic reward system.
4. Neurodegenerative disorders: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has been investigated as a potential therapeutic agent for various neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, by targeting the mGluR5-mediated excitotoxicity and oxidative stress.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-17(21)19(12-14-5-6-14)13-15-7-9-16(10-8-15)20-11-3-4-18(20)22/h2,7-10,14H,1,3-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILROTUVEHHVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CC1)CC2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.